molecular formula C9H6F4O2 B13499814 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde

Cat. No.: B13499814
M. Wt: 222.14 g/mol
InChI Key: DUQLGLQMFNGNNT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with four fluorine atoms and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a few hours to complete .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the methoxymethyl group can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol
  • 2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide

Uniqueness

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzaldehyde is unique due to the combination of fluorine atoms and the methoxymethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h2H,3H2,1H3

InChI Key

DUQLGLQMFNGNNT-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)C=O)F)F

Origin of Product

United States

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